5-(2-Fluorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Fluorophenyl)cyclohexane-1,3-dione is an organofluorine compound with the molecular formula C12H11FO2. It is characterized by the presence of a fluorophenyl group attached to a cyclohexane-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2-fluorobenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(2-Fluorophenyl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The dione groups can undergo tautomerization, affecting the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)cyclohexane-1,3-dione: Similar in structure but with the fluorine atom in the para position.
2-Fluorocyclohexane-1,3-dione: Lacks the phenyl group, affecting its chemical properties and reactivity
Uniqueness
5-(2-Fluorophenyl)cyclohexane-1,3-dione is unique due to the ortho position of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity.
Biological Activity
5-(2-Fluorophenyl)cyclohexane-1,3-dione (CAS No. 102821-72-7) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
- Molecular Formula : C12H11FO2
- Molecular Weight : 218.22 g/mol
- Structure : The compound features a cyclohexane ring with a dione functional group and a fluorinated phenyl substituent, which may influence its reactivity and biological interactions.
This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Biochemical Pathways
The compound may be involved in several biochemical pathways:
- Cell Signaling : Influences pathways related to cell growth and apoptosis.
- Antioxidant Activity : Exhibits potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Demonstrates activity against various bacterial strains, suggesting a role in inhibiting microbial growth.
Biological Activity Overview
Antioxidant Activity Study
A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress.
Antimicrobial Efficacy
In vitro tests assessed the compound's antimicrobial activity against several bacterial strains. The results demonstrated that it inhibited the growth of both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), with varying minimum inhibitory concentrations (MICs).
Neuroprotective Effects
Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in increased cell viability and improved synaptic plasticity markers. This suggests potential therapeutic applications in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in water and favorable absorption characteristics due to its lipophilic nature. Studies on its distribution within biological systems are ongoing to better understand its bioavailability and metabolic pathways.
Applications
This compound has diverse applications across several fields:
- Pharmaceutical Development : As an intermediate in the synthesis of novel therapeutic agents.
- Material Science : Potential precursor for developing polymeric materials with unique properties.
- Diagnostic Reagents : Utilized in assays for enhanced detection of biological markers due to its fluorinated structure.
- Green Chemistry Initiatives : Serves as a safer alternative to hazardous chemicals in synthetic processes.
Properties
IUPAC Name |
5-(2-fluorophenyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEWCTHODLROAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545777 | |
Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102821-72-7 | |
Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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